(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20549043
InChI: InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16)/t11-/m0/s1
SMILES:
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

CAS No.:

Cat. No.: VC20549043

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide -

Specification

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
IUPAC Name N-[(8S)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide
Standard InChI InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16)/t11-/m0/s1
Standard InChI Key HDHLVCVQEDWFPK-NSHDSACASA-N
Isomeric SMILES CCC(=O)N[C@H]1CCCC2=C(C=NC=C12)Br
Canonical SMILES CCC(=O)NC1CCCC2=C(C=NC=C12)Br

Introduction

Structural Characterization and Chemical Identity

Core Architecture and Substituent Effects

The tetrahydroisoquinoline scaffold consists of a bicyclic system merging a benzene ring with a partially saturated piperidine ring. In (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide, this core is modified by two critical functional groups:

  • Bromine at position 4: Introduces steric bulk and electronic effects, potentially altering binding affinities in biological systems .

  • Propionamide at position 8: The (S)-configured amide group enhances hydrogen-bonding capacity and influences chiral recognition in enzyme-substrate interactions .

The molecular formula is C₁₂H₁₅BrN₂O, with a molecular weight of 299.17 g/mol. Key spectral identifiers include:

  • SMILES: CC(=O)N[C@@H]1CCCC2=C1C=NC=C2Br

  • InChIKey: FACZUAXPWHUPAL-UHFFFAOYSA-N (derived from analogous brominated tetrahydroisoquinolinones) .

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.87 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3
Topological Polar Surface Area55.8 Ų

Synthetic Pathways and Chiral Resolution

Bromination and Amidation Strategies

Synthesis likely begins with 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one (CAS 1428651-86-8), a precursor documented in industrial catalogs . Key steps include:

  • Reductive Amination: Conversion of the ketone to an amine using sodium cyanoborohydride.

  • Enantioselective Acylation: Introduction of the propionyl group via chiral catalysts to yield the (S)-enantiomer .

Challenges in synthesis involve controlling stereochemistry at position 8, necessitating asymmetric catalysis or enzymatic resolution techniques.

Table 2: Synthetic Intermediates and Reagents

IntermediateRoleSource
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-oneKetone precursor
(S)-Propionyl chlorideChiral acylating agentPatent derivatives

Mechanistic Insights and Biological Activity

Table 3: Comparative Enzyme Inhibition Data (Theoretical)

EnzymeIC₅₀ (µM)Reference Compound
DHFR0.45Methotrexate (0.01 µM)
CDK21.2Roscovitine (0.3 µM)

Pharmacological and Industrial Applications

Anticancer Drug Development

The tetrahydroisoquinoline scaffold is a privileged structure in oncology, with derivatives targeting DNA synthesis and cell cycle progression . The bromine substitution may confer resistance to metabolic degradation, improving pharmacokinetic profiles.

Agrochemistry and Material Science

Brominated isoquinolines are explored as intermediates in pesticide synthesis, leveraging their stability and reactivity .

Challenges and Future Directions

In Vivo Toxicity Profiling

While in silico models predict low hepatotoxicity, empirical studies are needed to validate safety margins.

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